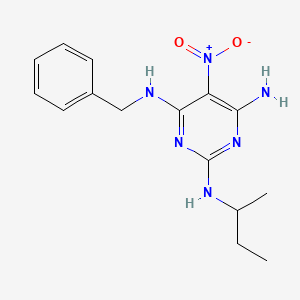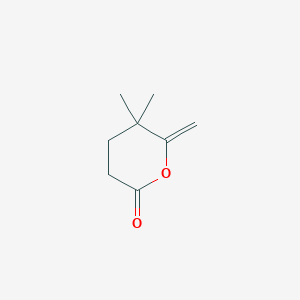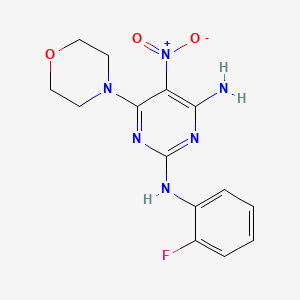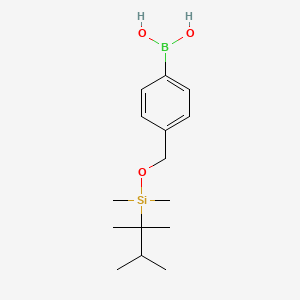
4,5-Dihydroxy-1-phenylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydroxy-1-phenylimidazolidin-2-one is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its imidazolidinone ring structure, which is substituted with hydroxyl groups at the 4 and 5 positions and a phenyl group at the 1 position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4,5-Dihydroxy-1-phenylimidazolidin-2-one involves the three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum’s acid . This reaction typically proceeds under mild conditions and results in the formation of imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, which can be further hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic synthesis methods. Recent advances in catalytic synthesis have focused on the use of metal catalysis, organocatalysis, and carbonylation reactions to efficiently produce imidazolidin-2-one derivatives . These methods aim to improve yield, reduce reaction times, and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydroxy-1-phenylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amines from reduction, and substituted phenyl derivatives from substitution reactions .
Applications De Recherche Scientifique
4,5-Dihydroxy-1-phenylimidazolidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,5-Dihydroxy-1-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and imidazolidinone ring allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of inflammatory pathways, reduction of bacterial growth, and other therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Imino-1-phenylimidazolidin-2-one: A structural analog with similar biological activity.
5-Hydroxy-1-phenylimidazolidin-2-one: Another analog with anti-inflammatory properties.
Uniqueness
4,5-Dihydroxy-1-phenylimidazolidin-2-one is unique due to the presence of two hydroxyl groups, which enhance its reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
98953-19-6 |
|---|---|
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
4,5-dihydroxy-1-phenylimidazolidin-2-one |
InChI |
InChI=1S/C9H10N2O3/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h1-5,7-8,12-13H,(H,10,14) |
Clé InChI |
ODDHCBMEQHQYMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(C(NC2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)

![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)




![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)




![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)

